N-[(Cyclohexyloxy)carbonyl]glycine
Description
N-[(Cyclohexyloxy)carbonyl]glycine is a glycine derivative characterized by a cyclohexyloxy carbonyl group attached to the amino group of glycine. Its molecular formula is C₉H₁₅NO₄, with a molecular weight of 201.22 g/mol.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(cyclohexyloxycarbonylamino)acetic acid |
InChI |
InChI=1S/C9H15NO4/c11-8(12)6-10-9(13)14-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) |
InChI Key |
YANYHCUGPZMRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in their substituent groups, which impact physicochemical properties and applications:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The cyclohexyloxy group in this compound reduces aqueous solubility compared to hydrophilic analogs like N-[(5-Hydroxypyridin-3-yl)carbonyl]glycine (), which benefits from a polar hydroxyl group .
- Stability : Cyclohexyl ethers are more hydrolytically stable than esters (e.g., ethyl glycinate derivatives in ), making the target compound suitable for prolonged storage .
- Reactivity : Unlike N-nitroso or N-sulfonyl glycine derivatives (), the cyclohexyloxy carbonyl group is less electrophilic, reducing susceptibility to nucleophilic attack .
Research Findings and Gaps
- Synthetic Routes : highlights acylation as a viable method for analogous compounds, but optimization for cyclohexyloxy derivatives is needed .
- Biological Screening: No direct data exists for the target compound’s bioactivity.
- Comparative Studies : Structural analogs with aromatic systems () show higher binding affinity in some cases, emphasizing the need to balance hydrophobicity and target specificity .
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